4-Formyl-2-methoxyphenyl 2-chlorobenzoate
Description
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-19-14-8-10(9-17)6-7-13(14)20-15(18)11-4-2-3-5-12(11)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMDYNSNBXIDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206469 | |
| Record name | Benzoic acid, 2-chloro-, 4-formyl-2-methoxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321726-59-4 | |
| Record name | Benzoic acid, 2-chloro-, 4-formyl-2-methoxyphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321726-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-, 4-formyl-2-methoxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate typically involves the esterification of 4-formyl-2-methoxyphenol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Formyl-2-methoxyphenyl 2-carboxybenzoate.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 2-chlorobenzoate.
Substitution: 4-Formyl-2-methoxyphenyl 2-aminobenzoate or 4-Formyl-2-methoxyphenyl 2-thiolbenzoate.
Scientific Research Applications
4-Formyl-2-methoxyphenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy and chlorine substituents can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The compound’s bioactivity is influenced by substituents on the benzoyl ring. Key analogs include:
- 4-Formyl-2-methoxyphenyl 4-chlorobenzoate : Chlorine at the para position.
- 4-Formyl-2-methoxyphenyl 4-fluorobenzoate : Fluorine as an electron-withdrawing substituent.
- 4-Formyl-2-methoxyphenyl 4-(trifluoromethyl)benzoate : Strong electron-withdrawing trifluoromethyl group.
- 4-Formyl-2-methoxyphenyl benzoate : Unsubstituted benzoyl group.
The ortho (2-chloro) vs. para (4-chloro) positioning alters steric and electronic properties.
Biochemical Activity: Binding Energy and Inhibition Constants
Molecular docking studies reveal critical differences in COX-1 inhibition (Table 1):
The unsubstituted benzoyl analog exhibits the strongest COX-1 binding (ΔG = -7.70 kcal/mol), likely due to optimal hydrophobic interactions and minimal steric hindrance. The 4-fluoro analog follows closely (ΔG = -7.40 kcal/mol), suggesting electron-withdrawing groups enhance binding when positioned para. In contrast, the 4-chloro analog shows weaker binding (ΔG = -6.68 kcal/mol), indicating substituent position critically impacts activity. The 2-chloro variant’s data is absent in studies, but its ortho placement may further reduce affinity due to steric clashes or altered electronic effects .
Toxicity and Pharmacokinetic Profiles
All vanillin derivatives, including 4-formyl-2-methoxyphenyl benzoate, demonstrate favorable intestinal absorption and low hepatotoxicity, making them viable oral antithrombotic candidates . However, halogenated analogs like the 2-chloro and 4-chloro derivatives may exhibit distinct metabolic stability.
Biological Activity
4-Formyl-2-methoxyphenyl 2-chlorobenzoate is an organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound has the molecular formula C15H11ClO4 and a molecular weight of 290.70 g/mol. It features a formyl group, a methoxy group, and a chlorobenzoate moiety, which contribute to its reactivity and biological interactions. The presence of these functional groups allows for various chemical reactions, including oxidation and substitution, making it a valuable intermediate in organic synthesis.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In particular, it has shown efficacy against strains of Acinetobacter baumannii, a pathogen known for its resistance to antibiotics.
Case Study: Antimicrobial Efficacy
In a study evaluating various halogenated phenyl compounds, the chloro-substituted derivatives demonstrated potent activity against A. baumannii with minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL . The study highlighted that the introduction of halogen atoms significantly enhanced the antimicrobial potency of the compounds tested.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 1.56 | Active against A. baumannii |
| 2-Fluorophenyl derivative | 3.125 | Active against A. baumannii |
| Bromo-substituted compound | 3.125 | Active against A. baumannii |
Anti-inflammatory Activity
Computational docking studies suggest that this compound binds effectively to cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The binding energy observed was stronger than that of vanillin, indicating potential therapeutic applications in treating inflammation-related conditions.
The mechanism by which this compound exerts its anti-inflammatory effects involves its ability to inhibit COX-2 activity, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . This inhibition may provide a pathway for developing new anti-inflammatory drugs.
Anticancer Potential
The compound's structural characteristics also suggest potential anticancer properties. Research indicates that derivatives with similar structures have been evaluated for their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Molecular Docking Studies
Molecular docking studies have shown promising results regarding the interaction of this compound with cancer-related targets, suggesting that it may inhibit tumor growth by interfering with critical cellular pathways . However, further experimental validation is necessary to confirm these findings.
Q & A
Q. What are the optimal synthetic routes for 4-formyl-2-methoxyphenyl 2-chlorobenzoate, and how can reaction efficiency be validated?
The compound is synthesized via esterification between p-chlorobenzoyl chloride and vanillin under nucleophilic acyl substitution. A base catalyst (e.g., pyridine) is critical to deprotonate the phenolic hydroxyl group of vanillin, enhancing nucleophilicity . Microwave-assisted synthesis can improve reaction efficiency, reducing time and energy consumption . Validation involves 1H/13C-NMR (e.g., δ 9.98 ppm for formyl protons, δ 165–170 ppm for ester carbonyls) and FT-IR (C=O stretch at ~1730 cm⁻¹) .
Q. How can spectroscopic techniques resolve ambiguities in structural characterization?
Contradictions in carbonyl group assignments (ester vs. formyl) are resolved using 2D-NMR (e.g., HMBC correlations between the formyl proton and aromatic carbons) and FT-Raman (distinctive vibrational modes for ester linkages). Comparative analysis with synthesized analogs (e.g., 4-formylphenyl benzoate) helps isolate spectral features specific to the 2-chlorobenzoate moiety .
Q. What are the key stability considerations for this compound under varying storage conditions?
Stability studies should monitor hydrolysis susceptibility of the ester bond in acidic/basic environments via HPLC. Accelerated degradation tests (e.g., 40°C/75% RH) combined with mass spectrometry can identify degradation products like 2-chlorobenzoic acid and vanillin derivatives .
Advanced Research Questions
Q. How do computational docking studies explain the anti-inflammatory activity of this compound against COX-1/COX-2?
Molecular docking (AutoDock Tools 1.5.7) reveals that the formyl group forms hydrogen bonds with COX-2 residues (e.g., Arg120), while the 2-chlorobenzoate moiety engages in hydrophobic interactions with Leu352 and Tyr355. Binding energies (ΔG ≈ -7.70 kcal/mol for COX-1, -8.2 kcal/mol for COX-2) suggest selective inhibition . Contradictions in activity between COX isoforms are resolved by analyzing residue-specific interactions (e.g., steric clashes in COX-1 due to Val523) .
Q. What methodologies address discrepancies between in silico predictions and experimental bioactivity data?
If docking predicts high affinity but in vitro assays show low inhibition, consider:
Q. How can crystallographic tools (e.g., SHELX) resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction with SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For twinned crystals, SHELXD enables structure solution via dual-space methods. Use WinGX/ORTEP for visualizing π-π stacking between aromatic rings and halogen bonding (C-Cl⋯O interactions) .
Q. What strategies optimize the incorporation of this compound into polymer matrices for drug delivery?
Functionalization via click chemistry (e.g., azide-alkyne cycloaddition) with silsesquioxane frameworks enhances solubility and controlled release. Characterization via DSC/TGA assesses thermal stability, while SEM evaluates nanostructured composite morphology .
Methodological Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
